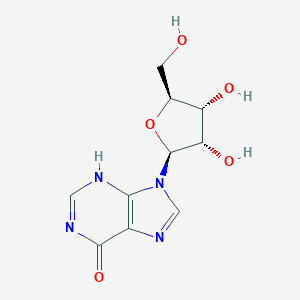

L-Inosine

Beschreibung

Eigenschaften

IUPAC Name |

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQMRVRMYYASKQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of L-Inosine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Inosine, a purine (B94841) nucleoside, occupies a critical crossroads in the intricate network of purine metabolism. It is a key intermediate in both the de novo synthesis and salvage pathways of purines, as well as a pivotal component in their catabolism. This technical guide provides an in-depth exploration of the multifaceted role of L-Inosine, detailing the enzymatic reactions it undergoes, its function as a precursor to essential nucleotides, and its ultimate degradation to uric acid. The guide summarizes key quantitative data, provides detailed experimental protocols for studying inosine (B1671953) metabolism, and presents visual diagrams of the core pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Purine nucleotides are fundamental to cellular life, serving as building blocks for nucleic acids (DNA and RNA), as the primary currency of energy (ATP and GTP), and as essential components of various coenzymes and signaling molecules. The cellular pool of these vital molecules is maintained through two main pathways: the energy-intensive de novo synthesis pathway and the more economical salvage pathway. L-Inosine, and its phosphorylated form, inosine monophosphate (IMP), are central to both processes.

Inosine is formed from the deamination of adenosine (B11128) or the dephosphorylation of IMP.[1][2] It can then be either salvaged back into the purine nucleotide pool or catabolized to hypoxanthine (B114508), xanthine (B1682287), and finally uric acid.[1][3] Dysregulation of inosine metabolism is implicated in a range of pathologies, including hyperuricemia, gout, and certain immunological and neurological disorders, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[4][5]

Biochemical Pathways Involving L-Inosine

L-Inosine is a key intermediate that links several stages of purine metabolism. Its central role is highlighted by its participation in formation, salvage, and degradation pathways.

Formation of L-Inosine

Inosine can be generated through three primary enzymatic reactions:

-

Deamination of Adenosine: Adenosine deaminase (ADA) irreversibly catalyzes the hydrolytic deamination of adenosine to form inosine and ammonia. This occurs both intracellularly and extracellularly.[1][3]

-

Dephosphorylation of Inosine Monophosphate (IMP): 5'-Nucleotidases (5'-NT) hydrolyze IMP to inosine and inorganic phosphate (B84403).[1]

-

Reversal of Phosphorolysis: Under certain conditions, purine nucleoside phosphorylase (PNP) can catalyze the synthesis of inosine from hypoxanthine and ribose-1-phosphate, although the equilibrium typically favors the reverse reaction.[1]

The Central Role of Inosine Monophosphate (IMP)

IMP is the first fully formed purine nucleotide in the de novo synthesis pathway, a complex, multi-step process starting from phosphoribosyl pyrophosphate (PRPP).[6][7] IMP stands at a critical branch point, serving as the precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[8]

-

Conversion to AMP: The synthesis of AMP from IMP is a two-step process that requires aspartate and GTP.

-

Conversion to GMP: The conversion of IMP to GMP is also a two-step process involving the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH), followed by the amination of XMP to GMP, which requires glutamine and ATP.[9]

L-Inosine in the Purine Salvage Pathway

The purine salvage pathway is a crucial recycling mechanism that conserves energy by reusing pre-formed purine bases. Inosine plays a key role in this pathway.

-

Phosphorolysis of Inosine: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine in the presence of inorganic phosphate to yield hypoxanthine and ribose-1-phosphate.[10][11]

-

Conversion of Hypoxanthine to IMP: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) then salvages hypoxanthine by transferring a phosphoribosyl group from PRPP to form IMP, which can re-enter the purine nucleotide pool.[12]

Catabolism of L-Inosine to Uric Acid

When not salvaged, inosine is directed towards catabolism, ultimately leading to the production of uric acid, the final product of purine degradation in humans.[5]

-

Inosine to Hypoxanthine: As in the salvage pathway, PNP converts inosine to hypoxanthine.[10]

-

Hypoxanthine to Xanthine: Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine.[5]

-

Xanthine to Uric Acid: Xanthine oxidase further oxidizes xanthine to uric acid, which is then excreted.[5]

Quantitative Data in Inosine Metabolism

The following tables summarize key quantitative data for the enzymes and metabolites central to inosine metabolism. This data is essential for building kinetic models and understanding the regulation of these pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg or other) | Inhibitors (Ki, µM) | Reference(s) |

| Adenosine Deaminase (ADA) | Adenosine | Calf Intestine | 29.3 | 1.27 µmol/min/unit | 9-(1-hydroxymethyl-3-methylbutyl)adenine (0.52) | [13] |

| Adenosine Deaminase (ADA) | Adenosine | Human Lymphocyte-rich PBMCs | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | EHNA, Zinc | [5] |

| 5'-Nucleotidase (cytoplasmic) | IMP | Human Placenta | 30 | CMP > UMP > dUMP > GMP > AMP > dCMP > IMP | ATP (100), ADP (15) | [14] |

| 5'-Nucleotidase (high Km) | IMP | Human Placenta | 330 (decreases to 90 with 3mM ATP) | Vmax increases 12-fold with 3mM ATP | - | [15] |

| IMP Dehydrogenase (Type II) | IMP | Human | V/Km D isotope effect: 1.9 | - | - | [1][16] |

| IMP Dehydrogenase (Type II) | NAD+ | Human | V/Km D isotope effect: 2.5 | - | - | [1][16] |

| Purine Nucleoside Phosphorylase (PNP) | Inosine | P. falciparum | 17 | 2.2 U/mg | - | [17] |

Table 2: Metabolite Concentrations

| Metabolite | Tissue/Fluid | Condition | Concentration (µM) | Reference(s) |

| Inosine | Human Plasma | Healthy | 0.75 - 1.49 | [18] |

| Inosine | Human Plasma | Healthy | 0 - 17.4 (median range across cohorts) | [19] |

| Hypoxanthine | Human Plasma | Healthy | 1.47 - 2.94 | [18] |

| Hypoxanthine | Human Plasma | Healthy | 1.7 - 72.4 (median range across cohorts) | [19] |

| Inosine | Human Plasma | - | Linearity range for HPLC: 0.25-5 µg/mL (approx. 0.93 - 18.6 µM) | [20] |

| Hypoxanthine | Human Plasma | - | Linearity range for HPLC: 0.25-5 µg/mL (approx. 1.84 - 36.7 µM) | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of L-inosine in purine metabolism.

Assay for Adenosine Deaminase (ADA) Activity

This protocol is adapted from a microplate-based kinetic assay.[4]

Principle: Adenosine deaminase catalyzes the conversion of adenosine to inosine. The decrease in absorbance at 265 nm, due to the conversion of adenosine to inosine, is monitored over time.

Materials:

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 265 nm

-

Adenosine solution (Substrate)

-

Inosine solution (Standard)

-

Phosphate buffer (50 mM, pH 7.4)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare Standards: Prepare a series of inosine standards in phosphate buffer to generate a standard curve.

-

Prepare Substrate Solution: Prepare a working solution of adenosine in phosphate buffer. The final concentration in the well should be varied to determine Km.

-

Assay Setup:

-

To sample wells, add a specific volume of the enzyme sample.

-

To control wells, add the same volume of buffer or heat-inactivated enzyme.

-

Bring the total volume in each well to a desired level with phosphate buffer.

-

-

Initiate Reaction: Add the adenosine substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

Convert the rate to enzyme activity (e.g., U/mg protein) using the molar extinction coefficient difference between adenosine and inosine at 265 nm and the protein concentration of the sample.

-

Plot the initial velocity against substrate concentration and use non-linear regression (e.g., Michaelis-Menten) to determine Km and Vmax.

-

Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol is based on a colorimetric assay that detects the formation of hypoxanthine.[21][22]

Principle: PNP catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate. The hypoxanthine produced is then converted to uric acid by a developer enzyme, and the uric acid is measured by the increase in absorbance at 293 nm.

Materials:

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 293 nm

-

PNP Assay Buffer

-

Inosine solution (Substrate)

-

Developer enzyme mix (containing xanthine oxidase)

-

Hypoxanthine standard solution

-

Enzyme sample

Procedure:

-

Prepare Standards: Prepare a hypoxanthine standard curve by diluting the standard solution in PNP Assay Buffer.

-

Sample Preparation: Prepare cell or tissue lysates in cold PNP Assay Buffer. Centrifuge to clarify.

-

Reaction Mix Preparation: For each reaction, prepare a master mix containing PNP Assay Buffer, Developer, and Inosine Substrate.

-

Assay Setup:

-

Add the enzyme sample to the sample wells.

-

Add a positive control (purified PNP) to control wells.

-

Add assay buffer to a reagent background control well.

-

-

Initiate Reaction: Add the Reaction Mix to all wells.

-

Kinetic Measurement: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.

-

Data Analysis:

-

Choose two time points in the linear range of the reaction and calculate the change in absorbance (ΔA).

-

Use the hypoxanthine standard curve to convert the ΔA to the amount of hypoxanthine produced.

-

Calculate the PNP activity (U/mg protein) based on the amount of hypoxanthine generated per unit time and the protein concentration of the sample.

-

Quantification of Inosine and Hypoxanthine in Plasma by HPLC

This method is adapted from a published HPLC protocol for the simultaneous determination of inosine and hypoxanthine.[20]

Principle: Plasma samples are deproteinized and the supernatant is analyzed by reverse-phase HPLC with UV detection. Inosine and hypoxanthine are separated based on their hydrophobicity and quantified by comparing their peak areas to those of known standards.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: Methanol (B129727)

-

Centrifugal filters (e.g., 10 kDa MWCO)

-

Inosine and hypoxanthine analytical standards

Procedure:

-

Standard Preparation: Prepare stock solutions of inosine and hypoxanthine in a suitable solvent (e.g., mobile phase A). Prepare a series of working standards by serial dilution to create a calibration curve.

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

-

Deproteinize the plasma by passing it through a centrifugal filter.

-

-

HPLC Analysis:

-

Inject the deproteinized plasma sample and standards onto the HPLC system.

-

Use a gradient elution program, for example, starting with a low percentage of methanol and gradually increasing it to elute the compounds.

-

Monitor the eluent at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peaks for inosine and hypoxanthine based on their retention times compared to the standards.

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of inosine and hypoxanthine in the plasma samples by interpolating their peak areas on the calibration curve.

-

Metabolic Flux Analysis of Purine Synthesis using 13C-Glycine

This protocol provides a general workflow for tracing the incorporation of a stable isotope-labeled precursor into purine nucleotides to measure de novo synthesis rates.[3][16]

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [1-13C]glycine, which is incorporated into the purine ring during de novo synthesis. The extent of label incorporation into purine nucleotides (e.g., AMP, GMP) is measured by mass spectrometry, allowing for the calculation of the rate of synthesis.

Materials:

-

Cell culture medium deficient in the precursor to be labeled

-

[1-13C]glycine (or other labeled precursor)

-

Cell culture supplies

-

LC-MS/MS system

Procedure:

-

Cell Culture: Grow cells in a standard medium. At the start of the experiment, switch the cells to a medium containing the labeled precursor.

-

Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled medium.

-

Metabolite Extraction:

-

Quench metabolism by rapidly washing the cells with ice-cold saline.

-

Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extracts.

-

Reconstitute the dried extracts in a solvent suitable for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the nucleotides using an appropriate chromatography method (e.g., HILIC).

-

Analyze the samples using a mass spectrometer to determine the mass isotopologue distribution of the purine nucleotides.

-

-

Data Analysis:

-

Calculate the fractional enrichment of the 13C label in the purine nucleotides at each time point.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic model and calculate the flux through the de novo purine synthesis pathway.

-

Site-Directed Mutagenesis of a Purine Metabolism Enzyme (e.g., HPRT1)

This protocol outlines a general procedure for introducing a specific mutation into the gene encoding a purine metabolism enzyme, such as HPRT1, using a PCR-based method.[11][19]

Principle: A plasmid containing the target gene is used as a template for a PCR reaction with mutagenic primers. These primers contain the desired mutation and will amplify the entire plasmid, incorporating the mutation. The parental, non-mutated plasmid is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid to be transformed into competent bacteria.

Materials:

-

Plasmid DNA containing the target gene (e.g., HPRT1)

-

Mutagenic forward and reverse primers

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with a suitable number of cycles (e.g., 12-18) to amplify the plasmid.

-

-

DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated plasmid DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

-

Verification:

-

Pick individual colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from the cultures.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizing Purine Metabolism and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the central pathways of inosine metabolism and a typical experimental workflow.

Caption: Overview of L-Inosine's role in purine metabolism.

Caption: General workflow for an enzyme activity assay.

Conclusion

L-Inosine and its phosphorylated counterpart, IMP, are undeniably at the heart of purine metabolism. Their central position in the synthesis, salvage, and catabolism of purines underscores their importance in cellular homeostasis. A thorough understanding of the enzymes that govern the metabolic fate of inosine is crucial for elucidating the pathophysiology of various metabolic and immunological diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further investigate this critical area of biochemistry and to develop novel therapeutic strategies targeting purine metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sketchviz.com [sketchviz.com]

- 10. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. youtube.com [youtube.com]

- 13. biovis.net [biovis.net]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sketchviz.com [sketchviz.com]

- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 20. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

L-Inosine as a Precursor for Adenosine and Guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Inosine, a naturally occurring purine (B94841) nucleoside, plays a pivotal role as a central intermediate in the purine metabolism pathway. Its unique position allows for its conversion into essential adenosine (B11128) and guanosine (B1672433) nucleotides through the purine salvage pathway. This technical guide provides an in-depth exploration of the biochemical routes through which L-Inosine serves as a precursor, the key enzymes governing these transformations, and the quantitative aspects of these processes. Furthermore, this document details established experimental protocols for studying L-Inosine metabolism and discusses its therapeutic potential in drug development, particularly as a pro-drug for nucleoside analogs. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and medicine.

Introduction

Purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are fundamental to numerous cellular processes, including nucleic acid synthesis, energy metabolism, and signal transduction. The de novo synthesis of these purines is an energy-intensive process. Consequently, cells have evolved efficient salvage pathways to recycle purine bases and nucleosides from endogenous and exogenous sources. L-Inosine, the nucleoside of hypoxanthine (B114508), is a key metabolite in these salvage pathways, serving as a direct or indirect precursor to both adenosine and guanosine nucleotides.[1] Understanding the metabolic fate of L-Inosine is critical for elucidating the regulation of purine nucleotide pools and for developing therapeutic strategies that target these pathways.[2][3] This guide will provide a detailed technical overview of the conversion of L-Inosine to adenosine and guanosine, encompassing the enzymatic reactions, kinetics, experimental methodologies, and therapeutic applications.

Metabolic Pathways

L-Inosine is primarily converted to adenosine and guanosine nucleotides via its initial phosphorylation to inosine (B1671953) monophosphate (IMP), a central branch-point in purine metabolism. Two main enzymatic pathways contribute to this conversion.

Conversion to Guanosine Nucleotides

The pathway from L-Inosine to guanosine nucleotides is a two-step enzymatic process:

-

Phosphorylation of L-Inosine to Inosine Monophosphate (IMP): This initial and rate-limiting step is catalyzed by Inosine Kinase (IK) , also known as inosine-guanosine kinase.[4] This enzyme transfers a phosphate (B84403) group from ATP to L-Inosine, forming IMP and ADP.[4]

-

Conversion of IMP to Guanosine Monophosphate (GMP): IMP is then converted to xanthosine (B1684192) monophosphate (XMP) by Inosine Monophosphate Dehydrogenase (IMPDH) . Subsequently, XMP is converted to GMP by GMP Synthetase . GMP can be further phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) by guanylate kinase.[5]

Conversion to Adenosine Nucleotides

The conversion of L-Inosine to adenosine nucleotides can occur through two primary routes:

-

Via IMP: IMP, formed from L-Inosine as described above, can be converted to adenosine monophosphate (AMP) in a two-step process. First, Adenylosuccinate Synthetase catalyzes the formation of adenylosuccinate from IMP and aspartate. Then, Adenylosuccinate Lyase cleaves adenylosuccinate to produce AMP and fumarate. AMP is subsequently phosphorylated to adenosine diphosphate (ADP) and ATP.

-

Reverse action of Adenosine Deaminase (ADA): While adenosine deaminase typically catalyzes the deamination of adenosine to inosine, the reverse reaction can occur, although it is thermodynamically unfavorable under normal physiological conditions.[6][7] The enzyme can catalyze the synthesis of adenosine from inosine and ammonia, a reaction that can be coupled with other favorable reactions.[6][8]

Another significant pathway involves the conversion of the hypoxanthine base of inosine to IMP via the action of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) , which then enters the pathways to both AMP and GMP.

Quantitative Data

The efficiency of L-Inosine conversion is dictated by the kinetic properties of the enzymes involved. This section summarizes key quantitative data for the primary enzymes in the salvage pathway.

Table 1: Kinetic Parameters of Key Enzymes in L-Inosine Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Human | Hypoxanthine | 6 - 285 | kcat: null to 13.2 s-1 | [9] |

| Human | PRPP | 17 - >1000 | [9] | ||

| Inosine Kinase (Guanosine-Inosine Kinase) | E. coli | Inosine | 1500 - 2100 | - | [9] |

| E. coli | Guanosine | 6.1 - 7.8 | - | [9] | |

| Adenosine Deaminase (ADA) | Human | Adenosine | 25 - 100 | kcat: 180 s-1 | [7][10] |

| Inosine Monophosphate Dehydrogenase (IMPDH) | B. anthracis | IMP | - | - | [11] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations) and the specific isoform of the enzyme.

Experimental Protocols

Quantification of Inosine, Adenosine, and Guanosine by HPLC

This protocol outlines a general method for the simultaneous quantification of purine nucleosides in biological samples.

4.1.1. Sample Preparation

-

Plasma/Serum: Deproteinize samples by adding an equal volume of cold 0.6 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate.

-

Cell Culture: Lyse cells with a suitable buffer and deproteinize using perchloric acid as described above or by methanol (B129727) precipitation.

-

Tissue: Homogenize tissue in a suitable buffer on ice, followed by deproteinization.

4.1.2. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Mobile Phase: A gradient of a low ionic strength buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at 254 nm or 260 nm.

-

Quantification: Use external standards of known concentrations to generate a calibration curve.

In Vitro Supplementation of L-Inosine

This protocol describes a general procedure for studying the effects of L-Inosine supplementation in cell culture.

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with a fresh medium containing various concentrations of L-Inosine (e.g., 10 µM to 1 mM). A vehicle control (medium without L-Inosine) should be included.[12]

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

Analysis: Harvest the cells and/or culture medium for analysis of nucleotide levels (using HPLC as described above), gene expression of metabolic enzymes, or other relevant cellular assays.

In Vivo Administration of L-Inosine

This protocol provides a general guideline for administering L-Inosine to animal models.

-

Animal Model: Select an appropriate animal model for the research question.

-

Administration: L-Inosine can be administered via various routes, including intraperitoneal (i.p.) injection, oral gavage, or continuous infusion using osmotic pumps.[13][14] Dosages can range from 50 mg/kg to 200 mg/kg or higher, depending on the model and desired effect.[14][15]

-

Monitoring: Monitor the animals for any adverse effects and collect relevant biological samples (e.g., blood, tissue) at specified time points.

-

Analysis: Analyze the collected samples for nucleotide concentrations, biomarker levels, or other relevant physiological or behavioral parameters.

Applications in Drug Development

The role of L-Inosine as a precursor for adenosine and guanosine has significant implications for drug development.

L-Inosine as a Pro-drug

L-Inosine can be utilized as a pro-drug to deliver therapeutic nucleoside analogs. By modifying the inosine molecule, it can be designed to be metabolized into active antiviral or anticancer agents within the target cells. This approach can improve the bioavailability and selective delivery of the active drug. For instance, analogs of inosine can be synthesized to be preferentially recognized by viral or cancer-specific enzymes, leading to their activation only in the desired cells.[16][17]

Therapeutic Potential of L-Inosine Supplementation

Direct supplementation with L-Inosine has been explored for various therapeutic purposes, leveraging its ability to boost intracellular nucleotide pools.

-

Neuroprotection: L-Inosine has demonstrated neuroprotective effects in models of stroke and spinal cord injury, potentially by increasing ATP levels and promoting neuronal survival and axonal regeneration.

-

Immunomodulation: Inosine can modulate immune responses, and its supplementation has been investigated in the context of autoimmune diseases and cancer immunotherapy.[2]

-

Cardioprotection: By replenishing ATP stores, L-Inosine may protect cardiac tissue from ischemic damage.

Conclusion

L-Inosine is a critical metabolic intermediate that serves as a versatile precursor for the synthesis of adenosine and guanosine nucleotides through the purine salvage pathway. A thorough understanding of the enzymes, kinetics, and regulation of these pathways is essential for researchers in biochemistry and drug discovery. The experimental protocols detailed in this guide provide a framework for investigating the metabolic fate and therapeutic potential of L-Inosine. As our knowledge of purine metabolism continues to expand, the strategic manipulation of L-Inosine as a precursor holds considerable promise for the development of novel therapeutic interventions for a range of human diseases.

References

- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inosine kinase - Wikipedia [en.wikipedia.org]

- 4. GMP kinase - Creative Enzymes [creative-enzymes.com]

- 5. A kinetic study of the rat liver adenosine kinase reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. uniprot.org [uniprot.org]

- 9. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thestacks.org [thestacks.org]

- 11. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Advances in antiviral nucleoside analogues and their prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Mechanisms of L-Inosine Uptake and Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Inosine, a purine (B94841) nucleoside, plays a pivotal role in various physiological processes, including purine metabolism, neurotransmission, and immunomodulation. Its entry into and exit from cells is a tightly regulated process facilitated by specific membrane transport proteins. Understanding the cellular mechanisms of L-Inosine uptake and transport is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting these pathways. This technical guide provides a comprehensive overview of the core mechanisms governing L-Inosine transport, including the key transporters involved, their kinetic properties, regulatory signaling pathways, and detailed experimental protocols for their study.

Core Transporters of L-Inosine

The cellular transport of L-Inosine is primarily mediated by two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).

-

Equilibrative Nucleoside Transporters (ENTs/SLC29): These transporters are facilitative carriers that move nucleosides down their concentration gradient. The two main isoforms involved in inosine (B1671953) transport are ENT1 (SLC29A1) and ENT2 (SLC29A2). Both ENT1 and ENT2 are capable of transporting inosine.[1] ENT2 has been shown to have a higher affinity for inosine compared to ENT1.[2]

-

Concentrative Nucleoside Transporters (CNTs/SLC28): These transporters actively transport nucleosides against their concentration gradient by coupling the transport to the sodium ion gradient.[3] CNT2 (SLC28A2), a purine-preferring transporter, and CNT3 (SLC28A3), a broad-specificity transporter, are implicated in the uptake of L-Inosine. CNT2, in particular, is a high-affinity transporter for inosine.[4]

Quantitative Data on L-Inosine Transport

The following table summarizes the available quantitative data for L-Inosine transport via human nucleoside transporters. It is important to note that comprehensive kinetic data, especially Vmax values for L-Inosine, are not extensively reported in the literature.

| Transporter | Substrate | Apparent Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Cell System/Method | Reference |

| hCNT2 | Inosine | 4 µM | Data not available | FAO cells | [4] |

| hENT1 | Adenosine (B11128)* | 215 ± 34 µM | 578 ± 23.4 nmol mg⁻¹ min⁻¹ | Purified hENT1 in proteoliposomes | [5] |

| hENT2 | Inosine | 4-fold higher affinity than hENT1 | Data not available | PK15NTD cells expressing hENT2 | [2] |

| hCNT3 | Inosine | Data not available | Data not available | - |

Note: Kinetic data for adenosine transport by hENT1 is provided as a proxy due to the limited availability of direct kinetic data for L-Inosine with this transporter.

Signaling Pathways Regulating L-Inosine Transport

The activity and expression of L-Inosine transporters are modulated by various intracellular signaling pathways, allowing cells to adapt their nucleoside uptake capacity to changing physiological conditions.

As depicted, ENT1 expression can be negatively regulated by the c-Jun N-terminal kinase (JNK) signaling pathway, which is often activated by cellular stress.[6] Conversely, ENT1 activity can be enhanced by increases in intracellular calcium, a process mediated by calmodulin.[7] CNT2 activity has been shown to be upregulated by the activation of adenosine A1 receptors, a mechanism that may involve ATP-sensitive potassium channels.[4]

Experimental Protocols for Measuring L-Inosine Uptake

Radiolabeled L-Inosine Uptake Assay

This is a classic and robust method for quantifying the uptake of L-Inosine into cells.

a. Materials:

-

Cell line of interest (e.g., HEK293, cancer cell lines, or primary cells) cultured in appropriate plates (e.g., 24-well or 96-well).

-

Radiolabeled L-Inosine (e.g., [³H]-Inosine).

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with HEPES to pH 7.4. For CNT-mediated uptake, ensure the buffer contains sodium chloride. For Na⁺-independent uptake (ENTs), replace NaCl with choline (B1196258) chloride.

-

Wash Buffer: Ice-cold PBS or HBSS.

-

Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

-

Scintillation cocktail.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

b. Protocol:

-

Cell Seeding: Seed cells in culture plates to achieve a confluent monolayer on the day of the assay.

-

Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer. Add fresh Uptake Buffer to each well and incubate at 37°C for 10-15 minutes to deplete endogenous nucleosides.

-

Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake solution containing a known concentration of radiolabeled L-Inosine and unlabeled L-Inosine to achieve the desired final concentration. For competition or inhibition studies, co-incubate with known transporter inhibitors (e.g., dipyridamole (B1670753) for ENTs).

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes). It is crucial to determine the linear range of uptake in preliminary experiments.

-

Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Wash Buffer.

-

Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Normalization: In parallel wells, determine the protein concentration using a standard protein assay to normalize the uptake data (e.g., pmol/mg protein/min).

LC-MS/MS-based L-Inosine Uptake Assay

This method offers high specificity and sensitivity for the quantification of intracellular L-Inosine without the need for radiolabeling.

a. Materials:

-

Cell line of interest cultured in appropriate plates.

-

Uptake Buffer (as described above).

-

Wash Buffer (as described above).

-

Metabolite Extraction Solution: Ice-cold 80% methanol (B129727).

-

Internal Standard (e.g., a stable isotope-labeled inosine).

-

LC-MS/MS system.

b. Protocol:

-

Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the radiolabeled assay protocol.

-

Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake solution containing the desired concentration of unlabeled L-Inosine.

-

Incubation: Incubate for the desired time at 37°C.

-

Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.

-

Metabolite Extraction: Add ice-cold 80% methanol to each well and incubate at -20°C for at least 30 minutes to precipitate proteins and extract intracellular metabolites.

-

Sample Preparation: Scrape the cells and transfer the methanol extract to a microcentrifuge tube. Centrifuge at high speed to pellet the protein debris. Transfer the supernatant to a new tube. If an internal standard is used, add it at this step.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of inosine.[8][9][10]

-

Data Normalization: Normalize the data to the protein content of parallel wells or by cell number.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an L-Inosine uptake assay.

Conclusion

The cellular uptake of L-Inosine is a complex process mediated by both equilibrative and concentrative nucleoside transporters. The activity of these transporters is subject to regulation by various signaling pathways, highlighting the dynamic nature of nucleoside flux in response to cellular needs and extracellular cues. While significant progress has been made in identifying the key players in L-Inosine transport, further research is needed to fully elucidate the kinetic properties of each transporter for L-Inosine and to unravel the intricate regulatory networks that govern their function. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these mechanisms, ultimately contributing to a deeper understanding of L-Inosine's role in health and disease and paving the way for novel therapeutic interventions.

References

- 1. Inosine and equilibrative nucleoside transporter 2 contribute to hypoxic preconditioning in the murine cardiomyocyte HL-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-Sensitive K+ Channels Regulate the Concentrative Adenosine Transporter CNT2 following Activation by A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. | Colorado PROFILES [profiles.ucdenver.edu]

- 9. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Inosine: A Multifaceted Purine Nucleoside for Neuronal Health and Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a promising therapeutic agent in the context of neuronal injury and neurodegenerative diseases. Arising from the deamination of adenosine (B11128), inosine (B1671953) was once considered an inert metabolite. However, a growing body of preclinical and clinical research has illuminated its significant neuroprotective, anti-inflammatory, and, most notably, neuro-regenerative properties. Inosine promotes axonal outgrowth and sprouting in models of stroke and spinal cord injury, mitigates oxidative stress, and modulates purinergic signaling pathways crucial for neuronal survival and plasticity. This document provides a comprehensive overview of L-Inosine's mechanisms of action, summarizes key experimental findings with quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways, offering a technical resource for the scientific community engaged in neurotherapeutic drug development.

Core Mechanisms of Action

L-Inosine exerts its effects on the central nervous system (CNS) through multiple, complementary mechanisms. These can be broadly categorized into direct promotion of axonal growth, modulation of purinergic signaling, and indirect neuroprotection via its metabolite, urate.

Promotion of Axonal Growth and Neuronal Reorganization

A primary and extensively studied function of inosine is its ability to stimulate axonal growth, a process largely dormant in the adult mammalian CNS.[1][2] In vivo studies have demonstrated that inosine treatment after CNS injury, such as stroke or spinal cord transection, stimulates uninjured neurons to sprout new axonal collaterals.[3][4][5] These new projections can cross the midline to reinnervate denervated regions, forming compensatory circuits that lead to significant functional recovery.[3][4][6] This axonal rewiring is associated with the upregulation of growth-associated proteins like GAP-43.[2][3]

The intracellular signaling pathway for this effect involves the activation of Mammalian Ste20-like kinase 3b (Mst3b) , a protein kinase that inosine activates upon entering the neuron.[6][7][8] Mst3b is a critical component of a signal transduction pathway that regulates the machinery of axon extension.[9]

Antioxidant and Anti-inflammatory Properties

Many of inosine's neuroprotective effects are attributed to its role as a precursor to uric acid (urate), a potent natural antioxidant.[10][11] Oral administration of inosine effectively and safely raises serum and cerebrospinal fluid (CSF) urate levels.[11][12] Urate is responsible for up to 60% of the antioxidant capacity in plasma and can protect neurons from oxidative damage, a common pathological feature in neurodegenerative diseases and acute CNS injury.[10][11] Beyond its antioxidant function, inosine has demonstrated anti-inflammatory effects, including the suppression of inflammatory cytokine production and the modulation of immune cell activity.[7][13] In models of Alzheimer's disease, inosine has been shown to increase levels of anti-inflammatory cytokines IL-4 and IL-10 in the brain.[14]

Modulation of Purinergic Signaling

Inosine can interact with and activate several G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3), though with lower affinity than adenosine itself.[15][16] Activation of these receptors triggers various downstream signaling cascades that are crucial for neuroprotection, cell survival, and neuroplasticity.[15][17] For instance, the antidepressant-like effects of inosine and some of its neuroprotective actions have been linked to the activation of A1 and A2A receptors, which in turn modulate pathways like PI3K/Akt and MAPK/ERK.[15][17][18] In some contexts, such as ischemic injury, neuroprotection has been specifically linked to the activation of the A3 receptor.[19]

Key Signaling Pathways

The neuroprotective and regenerative functions of L-Inosine are mediated by distinct and interconnected signaling cascades.

// Connections Inosine_ext -> Inosine_int [label="Nucleoside\nTransporter", fontsize=8, fontcolor="#5F6368"]; Inosine_int -> Mst3b [label="Activates", fontsize=8, fontcolor="#5F6368"]; Mst3b -> Downstream [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; Downstream -> Actin; Mst3b -> Genes; Actin -> Result; Genes -> Result; } caption [label="Inosine-Mst3b pathway for axonal growth.", shape=plaintext, fontsize=10];

// Connections Inosine -> {A1R, A2AR, A3R} [dir=none]; A1R -> {PI3K_Akt, MAPK_ERK}; A2AR -> {PKA, MAPK_ERK}; A3R -> Neuroprotection [label="Ischemia\nModel", fontsize=8, fontcolor="#5F6368"];

PI3K_Akt -> Survival; MAPK_ERK -> {Survival, Plasticity}; PKA -> Plasticity;

Survival -> Neuroprotection [dir=none]; Plasticity -> Neuroprotection [dir=none]; } caption [label="Adenosine receptor-mediated signaling.", shape=plaintext, fontsize=10];

Summary of Preclinical and Clinical Data

Inosine has been evaluated in a wide range of animal models for acute CNS injury and chronic neurodegenerative diseases, with several findings translating into human clinical trials.

Preclinical Data in Animal Models

Table 1: Effects of L-Inosine in Experimental Stroke Models

| Animal Model | Inosine Dose & Administration | Key Quantitative Findings | Reference(s) |

|---|---|---|---|

| Rat (MCAo) | Continuous infusion into CSF | Recovery of >90% of prestroke limb function. | [20] |

| Rat (MCAo) | Infusion | 8- to 10-fold increase in crossed corticorubral axons vs. normal animals. | [3] |

| Rat (MCAo) | 25 nmol/L (intracerebroventricular, pretreatment) | Infarct volume reduced from 187.1±9.0 mm³ (vehicle) to 118.5±18.4 mm³ (inosine). | [19] |

| Rat (MCAo) | 100-150 mg/kg (IV) | Infarct volume reduced from 33.8% (control) to 18.9-20% (inosine). |[21] |

Table 2: Effects of L-Inosine in Spinal Cord Injury (SCI) Models | Animal Model | Injury Type | Inosine Dose & Administration | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Rat | Unilateral CST Transection | Applied to sensorimotor cortex via minipump | Stimulated extensive sprouting of axons into denervated spinal cord. |[4][5] | | Rat | Dorsal Hemisection | Intracranial or Intravenous | 3-fold increase in synaptic contacts between CST collaterals and long propriospinal interneurons. |[6][8] | | Rat | Axotomized Retinal Ganglion Cells | Intraperitoneal injection | 62% increase in the number of RGCs regrowing axons into a peripheral nerve graft. |[22] |

Table 3: Effects of L-Inosine in Preclinical Neurodegenerative Disease Models | Disease Model | Animal | Inosine Dose & Administration | Key Quantitative Findings & Observations | Reference(s) | | :--- | :--- | :--- | :--- | | Alzheimer's (STZ-induced) | Rat | 50 or 100 mg/kg (intraperitoneal) for 25 days | Prevented memory impairment caused by STZ. |[12] | | Alzheimer's (STZ-induced) | Rat | 50 or 100 mg/kg (intraperitoneal) | Prevented memory deficits; increased brain levels of IL-4 and IL-10. |[14] | | Parkinson's (Rotenone-induced) | Mouse | Low, medium, and high doses | Exerted neuroprotective effects (behavioral, biochemical, histologic). |[11][12] |

Clinical Trial Data

Clinical investigations have primarily focused on inosine's ability to raise urate levels as a potential disease-modifying strategy.

Table 4: Summary of Human Clinical Trials of L-Inosine

| Condition | Trial Phase | Inosine Dose | Key Quantitative Outcomes | Result | Reference(s) |

|---|---|---|---|---|---|

| Parkinson's Disease (Early) | Phase 2 (SURE-PD) | Oral, dosed to raise serum urate | Serum urate increased by 2.3-3.0 mg/dL; CSF urate also increased. | Demonstrated safety, tolerability, and efficacy in raising urate levels. | [11][12] |

| Parkinson's Disease (Early) | Phase 3 (SURE-PD3) | Oral, daily for 2 years | Target serum urate (7.1-8.0 mg/dL) was achieved. | Treatment had no effect on slowing the progression of motor or non-motor symptoms. | [23] |

| Multiple Sclerosis | N/A | Oral | Associated with hyperuricemia and renal colic. | No effects on MS pathology, though a trend of fatigue reduction was noted. |[11] |

Experimental Methodologies and Workflows

Reproducing the foundational research on inosine requires specific preclinical models and analytical techniques.

// Connections A1 -> A2 -> A3; A3 -> A4_Inosine; A3 -> A4_Vehicle; {A4_Inosine, A4_Vehicle} -> B1 -> B2 -> B3 -> B4 -> C1 -> C2 -> C3; } caption [label="Generalized preclinical experimental workflow.", shape=plaintext, fontsize=10];

Animal Models

-

Focal Ischemic Stroke: The Middle Cerebral Artery Occlusion (MCAo) model in rats is commonly used. Anesthesia is induced (e.g., with halothane), and a craniectomy is performed to expose and ligate or cauterize the middle cerebral artery, inducing a cortical infarct.[3][19]

-

Spinal Cord Injury: A dorsal hemisection is often performed at the thoracic level (e.g., T8) in rats. Following a laminectomy, the dorsal half of the spinal cord, including the main corticospinal tract (CST), is transected using fine scissors or a micro-knife.[6]

Drug Administration Protocols

-

Intracerebroventricular (ICV) Infusion: For direct CNS delivery, a cannula is stereotactically implanted into a cerebral ventricle. This is connected to an osmotic minipump (e.g., Alzet) implanted subcutaneously, which delivers a continuous infusion of inosine or vehicle over a period of weeks.[3][19]

-

Intraperitoneal (IP) Injection: Inosine, dissolved in saline, is injected into the peritoneal cavity. Dosing regimens vary, for example, 50-100 mg/kg daily for several weeks as used in Alzheimer's models.[12][14]

Behavioral Assessments

-

Ladder Rung Walking Test: To assess skilled hindlimb placement and coordination after SCI, rats are made to cross a horizontal ladder with irregularly spaced rungs. The number of foot slips or errors is quantified.[6]

-

Forepaw Inhibition During Swimming: Used in stroke models, this test quantifies motor deficits. The number of strokes made with the impaired forelimb before inhibition is counted. Inosine-treated animals show significantly better inhibition (fewer strokes) compared to controls.[3]

-

Morris Water Maze: A test for spatial learning and memory, often used in models of cognitive impairment like Alzheimer's disease. The time taken to find a hidden platform is measured over several trials.[14]

Histological and Molecular Analysis

-

Anterograde Axon Tracing: To visualize axonal projections, a tracer like Biotinylated Dextran Amine (BDA) is injected into the sensorimotor cortex. After a survival period, the animal is euthanized, and brain and spinal cord sections are processed to visualize the BDA-labeled axons, allowing for quantification of sprouting and pathway reorganization.[3][4]

-

Immunohistochemistry: Sections are stained with antibodies against specific proteins of interest. For example, staining for Growth Associated Protein-43 (GAP-43) is used to identify regenerating or sprouting axons.[2][3]

-

Infarct Volume Measurement: Following stroke, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The volume of the unstained region is then calculated.[19]

Conclusion and Future Directions

L-Inosine is a compelling molecule with multimodal actions beneficial for neuronal health and recovery from injury. Its ability to promote structural reorganization in the CNS via the Mst3b pathway is a particularly novel and promising mechanism.[6][9] Furthermore, its capacity to safely elevate levels of the antioxidant urate provides a strong rationale for its use in diseases characterized by high oxidative stress.[10][11]

However, the translation to clinical efficacy has proven challenging. The failure of the Phase 3 SURE-PD3 trial to slow Parkinson's progression, despite successfully raising urate levels, indicates that this mechanism alone may be insufficient in the context of a complex, chronic neurodegenerative disease.[23]

Future research and development should focus on:

-

Optimizing Delivery: Exploring methods to enhance direct CNS delivery and neuronal uptake to maximize the engagement of intracellular targets like Mst3b, rather than relying solely on the peripheral conversion to urate.

-

Combination Therapies: Investigating inosine as part of a combination therapy. Its axon-promoting effects could be synergistic with neuroprotective agents that reduce initial cell death after an acute injury.[3]

-

Timing of Intervention: Elucidating the optimal therapeutic window. The mechanisms of axonal remodeling may be most effective when initiated in the subacute phase after an injury like stroke, rather than in a chronic degenerative state.

-

Targeted Indications: Focusing clinical development on conditions where axonal sprouting and compensatory rewiring are known to be key drivers of recovery, such as incomplete spinal cord injury or stroke rehabilitation.

References

- 1. Inosine regulates nerve cell growth [bioprocessonline.com]

- 2. Inosine stimulates axon growth in vitro and in the adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Inosine stimulates extensive axon collateral growth in the rat corticospinal tract after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine Enhances Axon Sprouting and Motor Recovery after Spinal Cord Injury | PLOS One [journals.plos.org]

- 7. Protection by inosine in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Mst3b, an Ste20-like kinase, regulates axon regeneration in mature CNS and PNS pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral administration of inosine produces antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zzylchem.com [zzylchem.com]

- 18. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. | BioWorld [bioworld.com]

- 21. ahajournals.org [ahajournals.org]

- 22. Effects of inosine on axonal regeneration of axotomized retinal ganglion cells in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Results from the Inosine SURE-PD clinical trial - Cure Parkinson's [cureparkinsons.org.uk]

L-Inosine's Immunomodulatory Landscape: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a significant modulator of the immune system. Historically recognized for its role in purine metabolism, recent in vitro research has illuminated its potent immunomodulatory properties, revealing a complex interplay with various immune cell subsets and signaling pathways. This technical guide provides an in-depth overview of the in vitro immunomodulatory effects of L-Inosine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, facilitating further exploration of L-Inosine's therapeutic potential.

Data Presentation: Quantitative Effects of L-Inosine on Immune Cells

The following tables summarize the key quantitative findings from in vitro studies on L-Inosine's immunomodulatory effects.

Table 1: Effect of L-Inosine on Cytokine Production by Macrophages and Spleen Cells

| Cell Type | Stimulant | L-Inosine Concentration | Cytokine | Effect | Reference |

| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | TNF-α | Potent Inhibition | [1][2] |

| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | IL-1 | Potent Inhibition | [1] |

| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | IL-12 | Potent Inhibition | [1] |

| Murine Spleen Cells | Lipopolysaccharide (LPS) | Not Specified | IFN-γ | Potent Inhibition | [1] |

| Murine Spleen Cells | Lipopolysaccharide (LPS) | Not Specified | IL-10 | No significant alteration | [1] |

| Human Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | TNF-α | Partial Suppression | [3] |

| Human Colon Cancer Cell Line (HT-29) | Not Specified | Dose-dependent | IL-8 | Attenuation | [3] |

Table 2: Effect of L-Inosine on T Cell Proliferation and Function

| Cell Type | Condition | L-Inosine Concentration | Parameter | Effect | Reference |

| Activated Human T cells | Glucose-free medium | Not Specified | Proliferation | Supported | [1][2][4][5][6] |

| Naive CD8+ T cells (human) | Glucose-free medium | Not Specified | Proliferation | Supported | [2] |

| Naive CD8+ T cells (murine) | Glucose-free medium | Not Specified | Proliferation | Supported | [2][4] |

Table 3: Effect of L-Inosine on Dendritic Cell Function

| Cell Type | Parameter | L-Inosine Concentration | Effect | Reference |

| Immature Human Dendritic Cells | Chemotaxis | Concentration-dependent | Stimulated | [7] |

| Immature Human Dendritic Cells | Ca2+-transients | Concentration-dependent | Stimulated | [7] |

| Immature Human Dendritic Cells | Actin polymerization | Concentration-dependent | Stimulated | [7] |

| Immature and LPS-matured Dendritic Cells | Cytokine Secretion (IL-12, IL-10, TNF-α) | Not Specified | No modulation | [7] |

| Immature and LPS-matured Dendritic Cells | Membrane Expression of CD54, CD80, CD83, CD86, HLA-DR, MHC class I | Not Specified | No influence | [7] |

Table 4: Effect of Inosine-Modified RNA on TLR7/8 Sensing

| Cell Type | Parameter | Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α production | Potentiated | [8][9] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α production | Potentiated | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the immunomodulatory properties of L-Inosine.

Protocol 1: Macrophage Cytokine Production Assay

Objective: To determine the effect of L-Inosine on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

-

L-Inosine solution (sterile, stock solution in PBS).

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock solution).

-

Phosphate-buffered saline (PBS).

-

96-well cell culture plates.

-

ELISA kits for TNF-α, IL-1β, and IL-12.

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

L-Inosine Treatment: Prepare serial dilutions of L-Inosine in complete medium. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of L-Inosine (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with PBS). Incubate for 1 hour.

-

Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. For the unstimulated control, add 10 µL of PBS.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: T Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of L-Inosine on the proliferation of T cells in a glucose-restricted environment.

Materials:

-

Human or murine naive CD8+ T cells isolated from peripheral blood or spleen.

-

Complete RPMI-1640 medium.

-

Glucose-free RPMI-1640 medium.

-

L-Inosine solution.

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution (5 mM stock in DMSO).

-

FACS buffer (PBS with 2% FBS).

-

96-well cell culture plates.

-

Flow cytometer.

Procedure:

-

T Cell Isolation: Isolate naive CD8+ T cells using negative selection magnetic beads.

-

CFSE Staining: Resuspend the isolated T cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.

-

Activation and Culture: Resuspend the CFSE-labeled T cells in either complete RPMI-1640, glucose-free RPMI-1640, or glucose-free RPMI-1640 supplemented with L-Inosine (e.g., 1 mM). Seed the cells at 1 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Analyze the CFSE fluorescence intensity using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 3: Dendritic Cell Chemotaxis Assay (Transwell-based)

Objective: To evaluate the chemotactic effect of L-Inosine on immature dendritic cells.

Materials:

-

Human monocyte-derived immature dendritic cells (iDCs).

-

RPMI-1640 medium with 1% BSA.

-

L-Inosine solutions at various concentrations.

-

Chemoattractant (e.g., CCL19 or CCL21) as a positive control.

-

24-well Transwell plates (5 µm pore size).

-

Flow cytometer or hemocytometer for cell counting.

Procedure:

-

Generation of iDCs: Isolate monocytes from human PBMCs and differentiate them into iDCs using GM-CSF and IL-4 for 5-7 days.

-

Assay Setup: Add 600 µL of RPMI-1640 with 1% BSA containing different concentrations of L-Inosine to the lower chambers of the Transwell plate. Use medium alone as a negative control and a known chemoattractant as a positive control.

-

Cell Addition: Resuspend the iDCs in RPMI-1640 with 1% BSA at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

-

Cell Migration Quantification: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to L-Inosine by the number of cells that migrated in response to the medium alone.

Signaling Pathways and Visualizations

L-Inosine exerts its immunomodulatory effects through various signaling pathways. The following diagrams, created using the DOT language, illustrate the key molecular interactions.

Adenosine (B11128) A2A Receptor Signaling Pathway

L-Inosine can act as an agonist for the adenosine A2A receptor (A2AR), which is a G-protein coupled receptor. Activation of A2AR typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn can suppress inflammatory responses.

Toll-Like Receptor 7/8 (TLR7/8) Signaling Pathway

Inosine, when incorporated into single-stranded RNA (ssRNA), can potentiate the activation of endosomal Toll-like receptors 7 and 8 (TLR7/8). This leads to the activation of downstream signaling cascades, culminating in the production of type I interferons and pro-inflammatory cytokines.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the in vitro immunomodulatory properties of L-Inosine.

Conclusion

The in vitro evidence strongly supports a multifaceted immunomodulatory role for L-Inosine. Its ability to suppress pro-inflammatory cytokine production in macrophages, support T cell function in nutrient-deprived conditions, and influence dendritic cell migration highlights its potential as a therapeutic agent for a range of inflammatory and immune-mediated diseases. The engagement of adenosine receptors and modulation of TLR signaling represent key mechanisms of action that warrant further investigation. This technical guide provides a foundational resource for researchers to design and execute robust in vitro studies to further unravel the complexities of L-Inosine's immunomodulatory properties and accelerate its translation into novel therapeutic strategies.

References

- 1. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of inosine in human monocytes, neutrophils and epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction [cancer.fr]

- 7. Inosine stimulates chemotaxis, Ca2+-transients and actin polymerization in immature human dendritic cells via a pertussis toxin-sensitive mechanism independent of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inosine-Mediated Modulation of RNA Sensing by Toll-Like Receptor 7 (TLR7) and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Inosine's Involvement in Anti-Inflammatory Pathways: A Technical Guide

Introduction

L-Inosine, a naturally occurring purine (B94841) nucleoside, is an endogenous metabolite formed from the deamination of adenosine (B11128).[1][2] For years, it was considered a relatively inert intermediate in purine metabolism. However, a growing body of evidence has illuminated its role as a potent immunomodulatory agent with significant anti-inflammatory properties.[3][4][5] Under conditions of metabolic stress, such as ischemia or inflammation, extracellular concentrations of inosine (B1671953) can increase dramatically, reaching levels sufficient to engage in receptor-mediated signaling.[2][3] This technical guide provides an in-depth exploration of the molecular pathways through which L-Inosine exerts its anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms and Signaling Pathways

L-Inosine's anti-inflammatory activity is multimodal, involving the modulation of several key signaling pathways. These mechanisms range from direct receptor agonism to the inhibition of central inflammatory transcription factors and inflammasome complexes.

Adenosine Receptor (AR) Signaling

A primary mechanism for inosine's action is through its interaction with adenosine receptors, particularly the A2A and A3 subtypes (A2AR and A3R).[6][7] While inosine is a metabolite of adenosine, it is more stable, with a half-life of approximately 15 hours compared to adenosine's 10 seconds, allowing for more sustained signaling.[8][9]

-

A2A Receptor (A2AR) Activation : Inosine acts as a functional agonist at the A2AR.[8][9] A2AR is a G-protein coupled receptor (GPCR) linked to the stimulatory G-protein (Gαs).[10] Activation of A2AR leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP is a potent inhibitor of inflammation, downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-12.[3][8][11] The anti-inflammatory effects of inosine are often partially reversed by A2AR antagonists, confirming the receptor's role.[3][6] Interestingly, inosine displays biased agonism at the A2AR, preferentially activating the ERK1/2 phosphorylation pathway over the cAMP pathway when compared to adenosine.[8][9]

-

A3 Receptor (A3R) Activation : Studies using knockout mice have demonstrated that in certain inflammatory contexts, such as Concanavalin A-induced hepatitis, the protective effects of inosine are dependent on A3R.[7] In models of endotoxemia, both A2AR and A3R appear to be utilized by inosine to inhibit TNF-α production.[7]

Toll-Like Receptor (TLR) Signaling Pathway Modulation

Inosine can modulate inflammatory responses initiated by Toll-like receptors (TLRs), which are critical for recognizing pathogen-associated molecular patterns (PAMPs).[12][13]

-

TLR4/MyD88/NF-κB Axis : In models of LPS-induced lung and liver injury, inosine pretreatment has been shown to attenuate inflammation by regulating the TLR4/MyD88/NF-κB signaling pathway.[13] LPS, a component of gram-negative bacteria, binds to TLR4, initiating a cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.[14][15] Inosine pretreatment suppresses this pathway, leading to reduced expression of TNF-α, IL-1β, and IL-6.[13]

-

TLR7/8 Sensing : In contrast to its inhibitory role in TLR4 signaling, inosine incorporation into single-stranded RNA (ssRNA) can potentiate TLR7 and TLR8 activation.[12] This suggests a novel function where A-to-I RNA editing, which produces inosine within RNA strands, may enhance the sensing of viral RNA by the innate immune system, leading to increased production of TNF-α and IFN-α.[12]

NF-κB and p38 MAPK Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[16] Inosine has been shown to reduce the activation of the NF-κB pathway.[17][18] In a rat model of hypercholesterolemia, inosine treatment reduced the p38 MAPK/NF-κB pathway in aortic tissues, contributing to its anti-atherosclerotic effects.[17][18] While inosine's activity was independent of IκB degradation in one study on macrophages[3], its ability to suppress the upstream TLR4 and TBK1 pathways points to an indirect but potent regulation of NF-κB activation.[13][19]

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that, when activated, cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[20] Inosine has been demonstrated to dose-dependently suppress LPS-induced NLRP3 inflammasome activation in microglial cells.[21] This inhibition helps protect neurons from inflammation-induced death. The mechanism appears to rely on the activation of adenosine A2A and A3 receptors, as antagonists for these receptors reversed the inhibitory effect.[21] Inosine also attenuated the production of intracellular and mitochondrial reactive oxygen species (ROS), a key trigger for NLRP3 activation.[21]

Suppression of TBK1 Phosphorylation

A recent study highlighted a novel mechanism where inosine acts as a broad-spectrum anti-inflammatory agent by inhibiting TANK-binding kinase 1 (TBK1) phosphorylation.[19] TBK1 is a critical kinase that integrates signals from various innate immune pathways, including those from STING (stimulator of interferon genes) and TLRs, leading to the activation of transcription factors like IRF3 and NF-κB.[19] Inosine was found to indirectly impede TBK1 phosphorylation by binding to the upstream regulators STING and glycogen (B147801) synthase kinase-3β (GSK3β).[19] This action effectively blocks the downstream activation of IRF3 and NF-κB, leading to a significant reduction in IL-6 release in response to stimuli like LPS, Poly (I:C), and SARS-CoV-2 infection.[19]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from key studies, demonstrating the potent anti-inflammatory effects of L-Inosine in various experimental models.

Table 1: In Vivo Effects of L-Inosine on Cytokine and Chemokine Levels in a Murine Model of LPS-Induced Acute Lung Injury [5][22]

| Cytokine/Chemokine | Control (LPS + Vehicle) | L-Inosine Treated (LPS + 200 mg/kg) | % Reduction |

| TNF-α | 11.69 ± 1.6 ng/mL | 7.18 ± 0.84 ng/mL | 38.6% |

| IL-1β | 328.3 ± 40.5 pg/mL | 195.1 ± 30.2 pg/mL | 40.6% |

| IL-6 | 1,615.6 ± 159.3 pg/mL | 914.9 ± 156.9 pg/mL | 43.4% |

| IL-4 | Not specified | Significantly Increased | - |

| IL-10 | Not specified | No significant change | - |

Data represents concentrations in bronchoalveolar lavage fluid (BALF) 24 hours post-LPS challenge.[22]

Table 2: In Vitro Effects of L-Inosine on Cytokine Production

| Cell Type | Stimulant | Cytokine Measured | Inosine Effect | Reference |